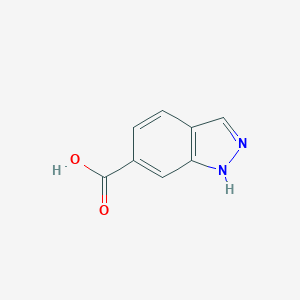

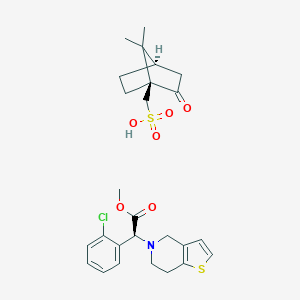

![molecular formula C13H8BrIN2 B048554 2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine CAS No. 118000-66-1](/img/structure/B48554.png)

2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine

Overview

Description

2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine is a chemical compound with the molecular formula C13H9BrN2 . It has a molecular weight of 273.13 g/mol .

Synthesis Analysis

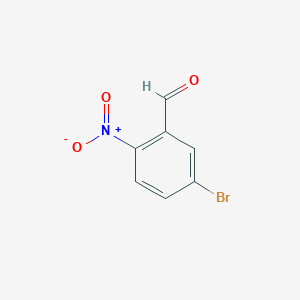

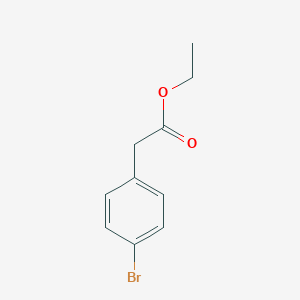

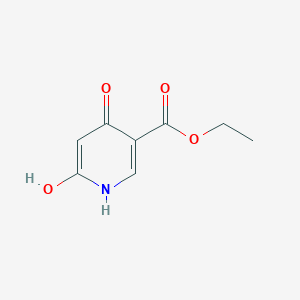

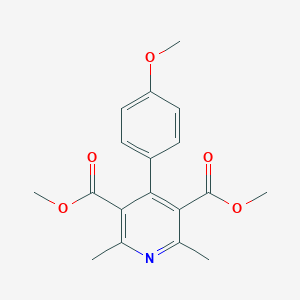

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade due to its importance as a bioactive scaffold . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been reported . Another study reports a metal-free site-specific hydroxyalkylation of imidazo[1,2-a]pyridines with alcohols through a radical reaction .Molecular Structure Analysis

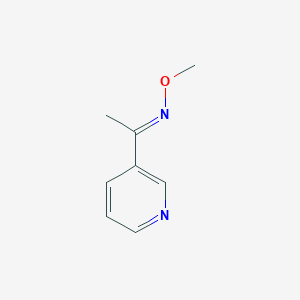

The title molecule is planar, showing a dihedral angle of 0.62 (17)° between the phenyl and the imidazo[1,2-a]pyridine rings . An intramolecular C—H…N hydrogen bond with an S(5) ring motif is present .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are synthesized through various strategies such as condensation, multicomponent reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions . A metal-free site-specific hydroxyalkylation of imidazo[1,2-a]pyridines with alcohols promoted by di-tert-butyl peroxide was described without any metal catalyst .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine include a molecular weight of 273.13 g/mol, a XLogP3-AA of 4.1, zero hydrogen bond donor count, and one hydrogen bond acceptor count . The topological polar surface area is 17.3 Ų .Scientific Research Applications

Pharmaceuticals

“2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine” is an important raw material and intermediate used in the pharmaceutical industry . It’s recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Agrochemicals

This compound also finds its use in the agrochemical industry . The specific applications in this field are not mentioned, but it’s likely used in the synthesis of various agrochemical products.

Dyestuff

In the dyestuff industry, “2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine” is used as a raw material and intermediate . The exact role it plays in dye synthesis isn’t specified, but it’s likely involved in creating certain color profiles.

Optoelectronic Properties

Research has shown that imidazo[1,2-a]pyridine-based compounds can be used as blue-emitting materials . Their optical and electrochemical properties are prominently dependent on the nature of chromophore loading and their linking topology to the 2-phenylimidazo[1,2-a]pyridine unit .

Organic Light-Emitting Diodes (OLEDs)

These compounds are being explored for their potential in optoelectronic applications, particularly in full-color flat panel displays . They are seen as better alternatives to liquid crystal displays and other light sources due to their characteristics such as flexibility, cost-effectiveness, an extensive color range, low power consumption with fast response time .

Cyclometalated Complexes

“2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine” can be used in the synthesis of cyclometalated complexes . These complexes exhibit luminescence with emission peaks of 390–543 nm in dichloromethane solution under UV irradiation .

Future Directions

The future directions for the study of 2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine and similar compounds could involve the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes . The development of new potent COX-2 inhibitors is another potential direction .

properties

IUPAC Name |

2-(4-bromophenyl)-6-iodoimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrIN2/c14-10-3-1-9(2-4-10)12-8-17-7-11(15)5-6-13(17)16-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOUYIPIXURZQRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60554872 | |

| Record name | 2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60554872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine | |

CAS RN |

118000-66-1 | |

| Record name | 2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60554872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine interact with amyloid plaques, and what are the downstream effects of this interaction?

A1: 2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine (BrIMPY) demonstrates high binding affinity for amyloid-beta (Aβ) plaques, a hallmark of Alzheimer's disease. While the precise mechanism of interaction remains under investigation, studies utilizing radiolabeled BrIMPY ([¹²⁵I]4b and [¹²⁴I]4b) in APP/PS1 transgenic mice revealed selective labeling of Aβ plaques in brain tissue. [¹] This binding allows for visualization and quantification of Aβ plaque burden using imaging techniques like PET and SPECT. The downstream effect of this interaction is primarily the generation of imaging signals, enabling researchers to study Aβ plaque distribution and progression in living subjects.

Q2: What are the structural characteristics of 2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine and what analytical methods are used to characterize it?

A2: 2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine (BrIMPY) is an organic compound with a molecular structure characterized by an imidazo[1,2-a]pyridine core substituted with a bromine atom at the 4' position of the phenyl ring and an iodine atom at the 6th position of the imidazo[1,2-a]pyridine. Although the exact molecular weight and spectroscopic data are not provided in the provided abstracts, these properties are routinely determined using techniques like mass spectrometry (e.g., high-resolution mass spectrometry) and nuclear magnetic resonance spectroscopy (NMR), respectively. Additionally, analytical methods like high-performance liquid chromatography (HPLC) are likely employed to assess the purity of synthesized BrIMPY. [¹]

Q3: How does the structure of 2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine impact its activity and are there any Structure-Activity Relationship (SAR) studies available?

A3: While specific SAR studies are not detailed in the provided abstracts, the development of BrIMPY involved evaluating a series of novel phenyl-imidazo[1,2-a]pyridines. [¹] This suggests that modifications to the phenyl ring and potentially the imidazo[1,2-a]pyridine core were explored to optimize the compound's binding affinity for Aβ plaques. The presence of bromine and iodine substituents likely contributes to both binding affinity and imaging properties. Further research exploring the SAR of BrIMPY and related analogs could provide valuable insights for designing even more effective Aβ imaging agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.